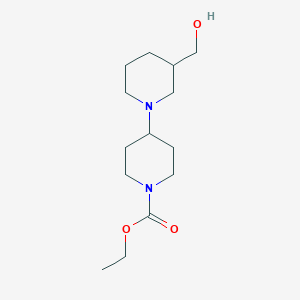![molecular formula C16H15N3O2 B5299564 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes by binding to their active sites. This leads to the disruption of essential metabolic pathways, ultimately resulting in the death of the target organism or cell.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of cellular metabolism, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its high potency and selectivity against specific enzymes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of novel therapeutic agents based on this compound's inhibitory activity against specific enzymes. Additionally, researchers are exploring the use of this compound in material science, including the development of new polymers and catalysts. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, which could lead to the development of safer and more effective drugs.
Synthesemethoden
The synthesis of 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-(3-isopropoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole with a suitable reagent such as phosphorus oxychloride or thionyl chloride. The resulting product is a white crystalline solid that can be purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. Researchers have found that this compound exhibits potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, this compound has been shown to have anticancer, antifungal, and antibacterial properties.
Eigenschaften
IUPAC Name |
5-(3-propan-2-yloxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(2)20-14-7-3-5-12(9-14)16-18-15(19-21-16)13-6-4-8-17-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIUKEHLNFPGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5299504.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299535.png)
![4-chloro-N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5299538.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5299549.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5299570.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5299571.png)
![6-(methoxymethyl)-1-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5299585.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5299594.png)
![methyl 5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B5299596.png)